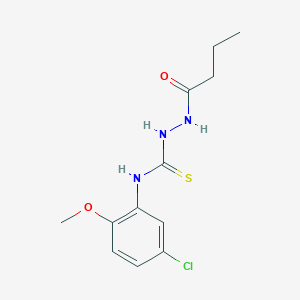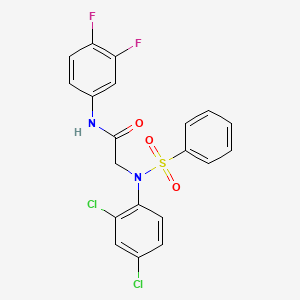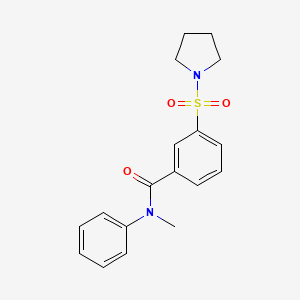![molecular formula C18H23N3O4S B4819129 N-[4-({4-[(5-methyl-2-furyl)methyl]-1-piperazinyl}sulfonyl)phenyl]acetamide](/img/structure/B4819129.png)
N-[4-({4-[(5-methyl-2-furyl)methyl]-1-piperazinyl}sulfonyl)phenyl]acetamide
Descripción general
Descripción
N-[4-({4-[(5-methyl-2-furyl)methyl]-1-piperazinyl}sulfonyl)phenyl]acetamide, also known as TAK-385, is a non-peptide antagonist of the gonadotropin-releasing hormone (GnRH) receptor. It was first synthesized in 2008 by Takeda Pharmaceutical Company Limited, Japan. The GnRH receptor is a target for the treatment of various diseases, including prostate cancer, breast cancer, endometriosis, and uterine fibroids. TAK-385 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for its potential therapeutic applications.
Mecanismo De Acción
N-[4-({4-[(5-methyl-2-furyl)methyl]-1-piperazinyl}sulfonyl)phenyl]acetamide is a non-peptide antagonist of the GnRH receptor, which is expressed in the pituitary gland and plays a key role in the regulation of gonadotropin secretion. The binding of GnRH to its receptor stimulates the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland, which in turn stimulates sex steroid synthesis in the gonads. N-[4-({4-[(5-methyl-2-furyl)methyl]-1-piperazinyl}sulfonyl)phenyl]acetamide binds to the GnRH receptor and blocks the binding of GnRH, resulting in suppression of LH and FSH secretion and subsequent inhibition of sex steroid synthesis.
Biochemical and Physiological Effects:
N-[4-({4-[(5-methyl-2-furyl)methyl]-1-piperazinyl}sulfonyl)phenyl]acetamide has been shown to have potent and selective antagonism of the GnRH receptor, leading to suppression of gonadotropin secretion and subsequent inhibition of sex steroid synthesis. In preclinical studies, it has demonstrated efficacy in reducing tumor growth in hormone-dependent cancers, such as prostate cancer and breast cancer. It has also shown potential in the treatment of endometriosis and uterine fibroids by reducing the size and symptoms of these benign gynecological conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[4-({4-[(5-methyl-2-furyl)methyl]-1-piperazinyl}sulfonyl)phenyl]acetamide has several advantages for lab experiments, including its potent and selective antagonism of the GnRH receptor, which allows for precise modulation of gonadotropin secretion and sex steroid synthesis. It also has good pharmacokinetic properties, such as high oral bioavailability and long half-life, which make it suitable for in vivo studies. However, N-[4-({4-[(5-methyl-2-furyl)methyl]-1-piperazinyl}sulfonyl)phenyl]acetamide has some limitations, such as its potential for off-target effects and its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for the research and development of N-[4-({4-[(5-methyl-2-furyl)methyl]-1-piperazinyl}sulfonyl)phenyl]acetamide. One potential application is in the treatment of hormone-dependent cancers, such as prostate cancer and breast cancer, where N-[4-({4-[(5-methyl-2-furyl)methyl]-1-piperazinyl}sulfonyl)phenyl]acetamide has shown promising results in preclinical studies. Another potential application is in the treatment of benign gynecological conditions, such as endometriosis and uterine fibroids, where N-[4-({4-[(5-methyl-2-furyl)methyl]-1-piperazinyl}sulfonyl)phenyl]acetamide has shown potential in reducing the size and symptoms of these conditions. Additionally, further studies are needed to evaluate the safety and efficacy of N-[4-({4-[(5-methyl-2-furyl)methyl]-1-piperazinyl}sulfonyl)phenyl]acetamide in clinical trials, as well as its potential for combination therapy with other drugs.
Aplicaciones Científicas De Investigación
N-[4-({4-[(5-methyl-2-furyl)methyl]-1-piperazinyl}sulfonyl)phenyl]acetamide has been extensively studied for its potential therapeutic applications in various diseases. In preclinical studies, it has shown potent and selective antagonism of the GnRH receptor, leading to suppression of gonadotropin secretion and subsequent inhibition of sex steroid synthesis. This mechanism of action makes it a promising candidate for the treatment of hormone-dependent diseases, such as prostate cancer, breast cancer, endometriosis, and uterine fibroids.
Propiedades
IUPAC Name |
N-[4-[4-[(5-methylfuran-2-yl)methyl]piperazin-1-yl]sulfonylphenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O4S/c1-14-3-6-17(25-14)13-20-9-11-21(12-10-20)26(23,24)18-7-4-16(5-8-18)19-15(2)22/h3-8H,9-13H2,1-2H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYUVEBPOVFDKGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CN2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-bromo-N-{2-[(2-furylmethyl)thio]ethyl}benzenesulfonamide](/img/structure/B4819052.png)
![4-[4-(2,4-dichlorobenzyl)-1-piperazinyl]-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B4819058.png)
![6-methyl-2-{[(2-methyl-1-piperidinyl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4819062.png)

![N-{3-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-N'-(2-phenylethyl)thiourea](/img/structure/B4819075.png)
![methyl 2-[({[4-(4-morpholinylcarbonyl)phenyl]amino}carbonyl)amino]benzoate](/img/structure/B4819086.png)

![5-[(4,5-dihydro-1,3-thiazol-2-ylthio)acetyl]-8-ethoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B4819104.png)
![5-[4-(allyloxy)benzylidene]-3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4819112.png)
![N-[4-chloro-1-(3,4-dichlorobenzyl)-1H-pyrazol-3-yl]-N'-(2-methylphenyl)thiourea](/img/structure/B4819125.png)



![methyl 3-({[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]amino}carbonyl)-5-nitrobenzoate](/img/structure/B4819146.png)